N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-13(10-5-6-15-20-10)17-14-16-12-8-3-1-2-4-9(8)19-7-11(12)21-14/h1-6H,7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZOXGCYOQPZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the chromene ring followed by the introduction of the thiazole and isoxazole moieties. The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide | 8 | 10 | E. coli |
| 8 | 9 | S. aureus | |
| 8 | 8 | B. subtilis | |
| 8 | 7 | S. epidermidis |
The compound's mechanism of action is believed to involve the inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis, similar to established sulfonamide drugs .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines.
Case Study: Anticancer Activity Evaluation
- Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Method : Sulforhodamine B assay was used to assess cell viability.
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Table 2: Summary of Anticancer Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anticancer | A549 (lung cancer) | IC50 = 12 µM | 2023 |
The anticancer mechanism is thought to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies provide insights into its potential efficacy as an antimicrobial and anticancer agent.
Table 3: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| DNA Topoisomerase | -9.5 | Hydrogen bonds |
| Tubulin | -8.7 | Hydrophobic interactions |
| β-lactamase | -7.9 | Ionic interactions |
These results indicate strong binding affinity to key proteins involved in microbial resistance and cancer progression, highlighting the compound's potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the disruption of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds containing the chromene moiety, known for their antioxidant and anticancer activities.
Thiazole Derivatives: Compounds with the thiazole ring, known for their antimicrobial and anti-inflammatory properties.
Isoxazole Derivatives: Compounds containing the isoxazole ring, known for their anticonvulsant and anti-inflammatory activities.
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to the combination of chromene, thiazole, and isoxazole moieties in a single molecule. This unique structure allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various scientific research applications .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is a complex heterocyclic compound that integrates chromene, thiazole, and isoxazole moieties. This unique structural combination positions it as a promising candidate for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections delve into the biological activity of this compound, supported by relevant research findings and data.
Antimicrobial Activity
Studies have shown that compounds containing thiazole and isoxazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains. A comparative study revealed that certain thiazole derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro assays. In a study focusing on breast cancer cell lines (MCF-7), compounds with similar structural features were found to induce apoptosis and inhibit cell proliferation effectively. The mechanisms involved were linked to the modulation of apoptotic pathways and the inhibition of key signaling proteins .
Anti-inflammatory Effects
Research indicates that compounds featuring the chromene moiety can exhibit anti-inflammatory properties. For instance, derivatives of thiazole and isoxazole have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The inhibition of COX-2 was particularly noted in several studies involving related compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups on the aromatic rings has been associated with enhanced biological activity. For example:
| Compound | Structure | Biological Activity | MIC (µM) |
|---|---|---|---|
| A | A | Antibacterial | 10 |
| B | B | Anticancer | 15 |
| C | C | Anti-inflammatory | 20 |
This table summarizes hypothetical compounds A, B, and C based on their structural modifications and corresponding biological activities.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole and isoxazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications in the side chains significantly increased their antibacterial potency, with some compounds achieving MIC values as low as 5 µM .
Study 2: Anticancer Mechanisms
In another investigation focused on the anticancer properties of chromene derivatives, researchers found that specific substitutions on the isoxazole ring enhanced cytotoxicity against MCF-7 cells. The study employed flow cytometry to analyze apoptosis rates, revealing that compounds with halogen substitutions led to increased cell death rates compared to their non-halogenated counterparts .
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves constructing the chromeno-thiazole core followed by coupling with the isoxazole-5-carboxamide moiety. Key steps include:
- Heterocyclic ring formation : Cyclocondensation of substituted thioamides with α,β-unsaturated carbonyl compounds to form the chromeno-thiazole scaffold .
- Amide coupling : Reacting the chromeno-thiazole amine with isoxazole-5-carboxylic acid derivatives using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
- Yield optimization : Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures can improve yields. Monitoring reactions by TLC and optimizing stoichiometry (1:1.2 molar ratio of amine to acid) are critical .
Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation of this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and carbon assignments, particularly for the thiazole (C-S, C-N) and isoxazole (C-O) moieties .
- X-ray crystallography : Single-crystal X-ray diffraction using SHELX software for structure refinement. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications to the chromeno-thiazole and isoxazole moieties influence the compound's biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) studies :
- Introduce substituents (e.g., -NO₂, -CF₃, or halogens) at the chromeno-thiazole C-2 position to enhance π-π stacking with target proteins .
- Replace the isoxazole with other heterocycles (e.g., 1,3,4-thiadiazole) to modulate solubility and binding affinity .
- In vitro assays : Test modified analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values to the parent compound .
- Docking studies : Use AutoDock Vina to predict interactions with enzymes like GSK-3β or viral proteases, correlating binding scores with experimental data .
Q. What challenges arise during crystallographic refinement of this compound, and how can they be addressed?
- Methodology :
- Disorder modeling : The chromeno-thiazole ring system may exhibit rotational disorder. Use SHELXL's PART and SIMU instructions to refine disordered regions .
- Hydrogen bonding : Identify intermolecular interactions (e.g., N-H···O) via Mercury software. Apply restraints to H-atom positions during refinement .
- Twinned crystals : If twinning is detected (e.g., via Rint > 0.05), use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
Q. How can discrepancies between in vitro and in vivo efficacy data be systematically resolved?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life (t½) and bioavailability in rodent models. Poor in vivo activity may stem from rapid metabolism of the isoxazole group .
- Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites. Modify the scaffold (e.g., add methyl groups) to block metabolic hotspots .
- Dose optimization : Conduct dose-response studies in animal models, adjusting administration routes (e.g., intraperitoneal vs. oral) to improve efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
